molecular formula C8H13ClOS B039411 2-(((3-Chloropropyl)thio)methyl)furan CAS No. 114914-08-8

2-(((3-Chloropropyl)thio)methyl)furan

Cat. No.: B039411
CAS No.: 114914-08-8
M. Wt: 190.69 g/mol
InChI Key: QUKKJOOPLFQZBL-UHFFFAOYSA-N
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Description

2-(((3-Chloropropyl)thio)methyl)furan, with the molecular formula C8H11ClOS and a molecular weight of 190.70 g/mol, is a synthetically produced heteroaromatic compound intended for research and development purposes . This chemical is of significant interest in investigative toxicology and pharmacology due to its identified properties as a mutagen . Peer-reviewed studies have utilized this compound in in vitro cytogenetic analysis, specifically demonstrating activity in sister chromatid exchange and other cytogenetic tests on human leukocyte systems at concentrations of 8 mg/L . The core structure of this molecule incorporates a furan ring, a motif prevalent in many high-impact flavor and fragrance ingredients, suggesting potential utility as a chemical intermediate or building block in the synthesis of more complex molecules . As a standard practice for chemicals of this nature, researchers are advised to consult the relevant safety data sheet and handle the product with appropriate precautions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please note: The commercial availability and detailed specifications of this compound may be limited. Researchers are encouraged to conduct further literature searches or inquire with specialty chemical suppliers for procurement and additional application data.

Properties

CAS No.

114914-08-8

Molecular Formula

C8H13ClOS

Molecular Weight

190.69 g/mol

IUPAC Name

2-(3-chloropropylsulfanylmethyl)furan

InChI

InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2

InChI Key

QUKKJOOPLFQZBL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CSCCCCl

Canonical SMILES

C1=COC(=C1)CSCCCCl

Synonyms

3-chloropropyl-2-furfurylsulfide
CLPFS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Groups and Structural Analogues

The compound’s uniqueness lies in its combination of a furan core, thioether linkage, and chloropropyl chain. Below is a comparative analysis with structurally related compounds from literature and commercial sources:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-(((3-Chloropropyl)thio)methyl)furan C₈H₁₁ClOS 190.69 Furan, thioether, chloropropyl Potential intermediate in organic synthesis N/A
2-Methyl-3-(methylthio)furan C₆H₈OS 128.19 Furan, methylthio Flavoring agent (meaty, savory notes)
Bis(2-methyl-3-furyl) disulfide C₁₀H₁₂O₂S₂ 236.33 Furan, disulfide Flavor industry (roasted, meaty aromas)
2-Methyltetrahydrofuran-3-thiol C₅H₁₀OS 118.20 Tetrahydrofuran, thiol Volatile odorant (sulfurous, tropical)
3-(Methylthio)hexanol C₇H₁₆OS 148.27 Thioether, alcohol Fragrance (fruity, metallic undertones)

Detailed Comparative Analysis

Reactivity and Stability
  • Electrophilic Substitution: The chloropropyl group in this compound enhances susceptibility to nucleophilic attack compared to non-halogenated analogues (e.g., 2-methyl-3-(methylthio)furan). This makes it more reactive in SN2 reactions or as a cross-linking agent .
  • Thermal Stability : Thioether-containing furans (e.g., bis(2-methyl-3-furyl) disulfide) are typically stable under moderate conditions but may decompose at high temperatures. The chloropropyl group could lower thermal stability due to C-Cl bond lability .
Physicochemical Properties
  • Volatility : Smaller analogues like 2-methyltetrahydrofuran-3-thiol (MW 118.20 g/mol) are more volatile, whereas the chloropropyl chain in the target compound increases molecular weight (190.69 g/mol), likely reducing volatility .
  • Solubility : Thioether groups improve solubility in organic solvents. The chloropropyl chain may further enhance lipophilicity, favoring use in hydrophobic matrices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-Chloropropyl)thio)methyl)furan, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of furan derivatives often involves thioetherification and alkylation steps. For example, analogous compounds like 3-(Hydroxymethyl)-2-(trimethylsilyl)methyl)furan () are synthesized using protecting groups (e.g., trimethylsilyl) and catalysts to stabilize intermediates. Optimize reaction conditions by controlling temperature (e.g., 0–60°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reactants. Purification via column chromatography with silica gel and characterization via NMR (¹H/¹³C) are critical for confirming structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Thin-layer chromatography (TLC) for monitoring reaction progress (silica gel 60-HF254, as in ).
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and confirm the absence of unreacted precursors.
  • GC-MS for detecting trace impurities (as validated for alkyl furans in ).
  • Single-crystal X-ray diffraction (if crystallizable) for unambiguous structural determination, as demonstrated for chlorophenylsulfonyl naphthofuran derivatives () .

Advanced Research Questions

Q. What are the dimerization kinetics and possible products of this compound under varying conditions?

  • Methodological Answer : Dimerization kinetics in furan derivatives are influenced by steric and electronic effects. For α-substituted furans (), dimerization proceeds via o-quinodimethane intermediates. To study this:

  • Generate reactive intermediates under photolytic or thermal conditions.
  • Trap intermediates using Diels-Alder reactions (e.g., with methyl acrylate) to isolate products.
  • Analyze products via NMR and high-resolution MS. Kinetic studies require time-resolved spectroscopy (UV-Vis) or quenching experiments at controlled temperatures .

Q. How can conflicting data on the reactivity of this compound in different studies be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects, trace impurities, or competing reaction pathways. Address these by:

  • Replicating experiments under inert atmospheres (e.g., argon) to exclude oxidation.
  • Conducting comparative studies with deuterated solvents to assess solvent participation.
  • Using computational tools (DFT calculations) to model reaction pathways and identify thermodynamically favored products. Cross-validate results with multiple analytical techniques .

Q. What analytical challenges exist in detecting trace levels of this compound in complex matrices, and how can methods be validated?

  • Methodological Answer : Challenges include matrix interference (e.g., in biological or environmental samples) and low volatility. Adapt methods from furan analysis ():

  • Use headspace GC-MS with solid-phase microextraction (SPME) for volatile compounds.
  • Validate methods via spike-recovery tests (70–120% recovery range) and inter-laboratory comparisons.
  • Quantify limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3:1 and ≥10:1, respectively). Note that validation parameters may vary by matrix (e.g., food vs. synthetic mixtures) .

Q. How can researchers evaluate the potential bioactivity (e.g., antimicrobial) of this compound?

  • Methodological Answer : For antimicrobial screening:

  • Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria.
  • Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293).
  • Compare activity to structurally related compounds, such as chlorothiophenyl furan derivatives (), to establish structure-activity relationships (SAR). Include positive controls (e.g., ampicillin) and solvent controls to validate results .

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